molecular formula C20H15BrCl2N4O2 B406194 8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 303973-59-3

8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B406194
CAS RN: 303973-59-3
M. Wt: 494.2g/mol
InChI Key: PQHFFRWYJHNDKY-UHFFFAOYSA-N
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Description

8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BRD0705, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression.

Scientific Research Applications

Synthesis and Protective Group Strategies

  • A study by Khaliullin et al. (2020) outlines the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl as a protective group. This approach addresses challenges in synthesizing compounds unsubstituted at the N7 position, demonstrating the practicality of thietanyl protection in such syntheses (Khaliullin & Shabalina, 2020).

Unusual Reactions in Organic Synthesis

  • Another research by Khaliullin and Shabalina (2020) discusses an unusual reaction involving 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine, leading to unexpected products. This highlights the complexity and unpredictability in the synthesis of such compounds (Khaliullin & Shabalina, 2020).

Bromophenols in Algae and Synthesis Complexity

  • Ma et al. (2007) identified new bromophenols C-N coupled with nucleoside base derivatives from the red alga Rhodomela confervoides. This study provides insight into the natural occurrence and complex structural synthesis of bromo-substituted purine derivatives (Ma et al., 2007).

Thietanyl Protection and Alkylation

  • The work of Khaliullin, Shabalina, and Sharafutdinov (2010) further explores the use of thietanyl protection in the synthesis of 1-alkyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This study underscores the importance of protective groups in achieving specific substitutions in purine synthesis (Khaliullin, Shabalina & Sharafutdinov, 2010).

Antidepressant Properties

  • The antidepressant properties of certain derivatives, such as 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, were explored by Khaliullin et al. (2018). This study offers a potential application of such compounds in pharmacology (Khaliullin et al., 2018).

properties

IUPAC Name

8-bromo-1,7-bis[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrCl2N4O2/c1-25-17-16(26(19(21)24-17)10-12-6-2-4-8-14(12)22)18(28)27(20(25)29)11-13-7-3-5-9-15(13)23/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHFFRWYJHNDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N(C(=N2)Br)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrCl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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